molecular formula C13H23N3O6 B105615 1,3-Di-Boc-2-(carboxymethyl)guanidine CAS No. 158478-76-3

1,3-Di-Boc-2-(carboxymethyl)guanidine

Cat. No.: B105615
CAS No.: 158478-76-3
M. Wt: 317.34 g/mol
InChI Key: ZJYJFQDYIMDGDG-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for 1,3-Di-Boc-2-(carboxymethyl)guanidine is not mentioned in the search results, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Users are advised to wear suitable protective clothing and avoid contact with skin and eyes . They should also avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-Boc-2-(carboxymethyl)guanidine can be synthesized through a multi-step process involving the protection of guanidine with tert-butoxycarbonyl (Boc) groups and subsequent reaction with glycine. The general synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-Boc-2-(carboxymethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-Boc-2-(carboxymethyl)guanidine is unique due to its specific structure, which allows for efficient guanidinylation of peptides and proteins. Its ability to form stable peptide bonds and enhance the stability and activity of biomolecules makes it a valuable reagent in peptide synthesis and bioconjugation .

Properties

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYJFQDYIMDGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584978
Record name N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158478-76-3
Record name N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Di-Boc-2-(carboxymethyl)guanidine
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